2-Amino-6-hydroxyhexanoic acid

Descripción

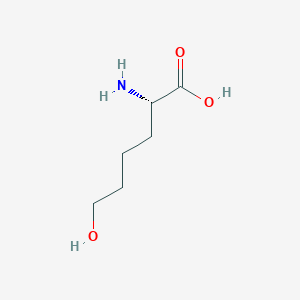

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 6 Hydroxyhexanoic Acid and Its Analogues

Chemical Synthesis Routes

The chemical synthesis of 2-Amino-6-hydroxyhexanoic acid and its analogues can be achieved through several distinct routes, including the use of halo-acid precursors, asymmetric methods to ensure enantiomeric purity, derivatization of readily available amino acids like lysine (B10760008), and complex intramolecular cycloadditions for analogue synthesis.

Strategies Utilizing α-Halo Acid Precursors for this compound

The synthesis of α-amino acids via the amination of α-halo acid precursors is a foundational method in organic chemistry. This strategy involves the nucleophilic substitution of a halogen atom at the α-carbon of a carboxylic acid with an amine source, typically ammonia (B1221849).

For the synthesis of this compound, this route would hypothetically begin with an appropriate 6-hydroxyhexanoic acid derivative. The key steps would be:

α-Halogenation: The precursor, 6-hydroxyhexanoic acid (with its hydroxyl group suitably protected), would undergo halogenation at the α-position (C2). A common method for this is the Hell-Volhard-Zelinsky reaction, which uses bromine and a catalytic amount of phosphorus tribromide (PBr₃) to introduce a bromine atom, yielding a 2-bromo-6-(protected)-hydroxyhexanoic acid.

Amination: The resulting α-bromo acid is then treated with an excess of ammonia. The ammonia acts as a nucleophile, displacing the bromide ion to form the racemic α-amino acid.

Deprotection: The final step would involve the removal of the protecting group from the terminal hydroxyl function to yield racemic this compound.

While this represents a classical approach, specific documented examples for the synthesis of this compound using this exact pathway are not prominent in recent literature, which tends to favor more stereoselective methods. However, the use of related bromohexanoic acid derivatives, such as ethyl 6-bromohexanoate, in syntheses highlights the utility of such halogenated hydrocarbon chains in building the molecule's backbone. tandfonline.com

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

Producing enantiomerically pure forms of this compound, particularly the L-isomer (also known as L-6-hydroxynorleucine), is crucial for its use as a chiral intermediate in pharmaceuticals. lookchem.com Asymmetric synthesis is dominated by biocatalytic reductive amination of a keto-acid precursor.

A common starting point is 2-keto-6-hydroxyhexanoic acid. This precursor is converted to L-6-hydroxynorleucine through stereoselective reductive amination using various amino acid dehydrogenases. nih.govdss.go.th These enzymes utilize a cofactor, typically NADH, which must be regenerated for the reaction to be efficient. dss.go.thmdpi.com

Several enzymatic systems have been successfully employed:

Glutamate (B1630785) Dehydrogenase: Beef liver glutamate dehydrogenase has been shown to convert 2-keto-6-hydroxyhexanoic acid to L-6-hydroxynorleucine with high yield and enantiomeric excess. nih.govdss.go.thmdpi.comcapes.gov.br The required NADH cofactor can be regenerated in situ by coupling the reaction with a second enzyme, such as glucose dehydrogenase, which oxidizes glucose. dss.go.thmdpi.com

Phenylalanine Dehydrogenase: Phenylalanine dehydrogenase from sources like Sporosarcina sp. or Thermoactinomyces intermedius is also effective for this conversion. dss.go.thmdpi.com

Branched-Chain Aminotransferase (BCAT): An alternative approach uses BCAT from Escherichia coli with L-glutamate as the amino donor. tandfonline.com A significant challenge with this enzyme is product inhibition by the co-product, 2-ketoglutarate. tandfonline.comtandfonline.com To overcome this, a coupled three-enzyme system has been developed. Aspartate aminotransferase recycles the inhibitory 2-ketoglutarate back to L-glutamate, while pyruvate (B1213749) decarboxylase removes another byproduct, pyruvate, thereby driving the reaction towards the desired product. tandfonline.comtandfonline.com This concerted system significantly improves the final yield compared to using BCAT alone. tandfonline.com

| Enzyme System | Substrate | Key Features | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Glutamate Dehydrogenase (beef liver) with Glucose Dehydrogenase | 2-keto-6-hydroxyhexanoic acid | NADH regeneration using glucose | 89-98% | >99% | nih.govdss.go.thcapes.gov.br |

| Branched-Chain Aminotransferase (BCAT) from E. coli | 2-keto-6-hydroxyhexanoic acid | L-glutamate as amino donor; single-enzyme reaction is inhibited by product. | 22.5% | >99% | tandfonline.comtandfonline.com |

| Coupled System: BCAT, Aspartate Aminotransferase, Pyruvate Decarboxylase | 2-keto-6-hydroxyhexanoic acid | Overcomes product inhibition by recycling 2-ketoglutarate and removing pyruvate. | 90.2% | >99% | tandfonline.comtandfonline.com |

Derivatization from Lysine and Related Amino Acids

The direct conversion of L-lysine, a readily available and inexpensive natural amino acid, into (S)-2-amino-6-hydroxyhexanoic acid is an attractive and efficient strategy. This method leverages the existing chiral center and carbon skeleton of lysine.

The key transformation is the selective replacement of the ε-amino group of lysine with a hydroxyl group. This is typically achieved through a diazotisation-solvolysis reaction. google.com In this reaction, the primary amine is converted into a diazonium salt, which is an excellent leaving group and is subsequently displaced by water (solvolysis) to form the alcohol.

Early attempts using reagents like sodium nitroprusside resulted in low yields (around 28%). google.com A significant improvement involves the use of a copper(II) complex of L-lysine. google.com The copper ion temporarily protects the α-amino and carboxyl groups, allowing the diazotisation to occur selectively at the unprotected ε-amino group. Subsequent decomplexation yields the desired (S)-2-amino-6-hydroxyhexanoic acid cleanly and in higher yields. google.com

Another documented approach involves protecting the α-amino group first, for example, as a benzyloxycarbonyl (Z) derivative. The Nα-benzyloxycarbonyl L-lysine is then subjected to diazotisation, often using isoamyl nitrite (B80452) in acetic acid, to convert the ε-amino group into a hydroxyl or acetoxy group, which can then be deprotected to give the final product. google.com

| Starting Material | Key Reagents | Strategy | Yield | Reference |

|---|---|---|---|---|

| L-Lysine | Copper(II) carbonate, Sodium nitrite, Sulfuric acid | Copper complexation followed by diazotisation-solvolysis | 30% conversion to product | google.com |

| Nα-benzyloxycarbonyl L-lysine | Isoamyl nitrite, Acetic acid | Protection of α-amino group, then diazotisation of ε-amino group | 60% yield of intermediate | google.com |

| L-Lysine | Sodium nitroprusside | Direct diazotisation-solvolysis | Low (28%) | google.com |

Intramolecular Cycloaddition Reactions in this compound Synthesis

While not applied directly to the synthesis of this compound itself, intramolecular cycloaddition reactions have been ingeniously used to synthesize its analogues, demonstrating a powerful method for controlling stereochemistry. An elegant synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid, a diastereomer of the target compound, has been reported.

The key step in this multi-step synthesis is a stereospecific intramolecular Diels-Alder reaction. The strategy utilizes L-proline as a temporary chiral auxiliary and tether. The proline is first acylated with sorbic acid. The resulting N-sorbyl-L-proline is converted to a hydroxamic acid, which is then oxidized in situ to an acylnitroso derivative. This highly reactive acylnitroso dienophile undergoes an intramolecular cycloaddition with the diene part of the sorbyl chain. The proline tether not only induces high asymmetry but also directs the regiochemistry of the cycloaddition. Subsequent cleavage of the cycloadduct releases the desired amino hydroxy acid analogue. This methodology showcases how complex stereochemical challenges can be addressed through sophisticated reaction design for related molecules.

Biocatalytic and Biotechnological Production of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For this compound, biotechnological methods primarily focus on enzymatic conversions that can achieve high enantiopurity under mild conditions.

The cornerstone of biocatalytic production is the deracemization of racemic 6-hydroxynorleucine. This process is more efficient than classical resolution, which has a maximum theoretical yield of 50%. google.com The deracemization process converts the entirety of the racemic starting material into the desired single L-enantiomer. nih.govmdpi.com

The process begins with racemic this compound, which can be readily prepared by the hydrolysis of 5-(4-hydroxybutyl)hydantoin. nih.govdss.go.thmdpi.com The racemic mixture is then subjected to a two-enzyme cascade:

Selective Oxidation: A D-amino acid oxidase (DAAO) from a source like Trigonopsis variabilis or porcine kidney selectively acts on the D-enantiomer of 6-hydroxynorleucine, oxidizing it to the corresponding 2-keto-6-hydroxyhexanoic acid. nih.govdss.go.thmdpi.com The L-enantiomer remains untouched by the enzyme.

Reductive Amination: In the same pot, an amino acid dehydrogenase, such as glutamate dehydrogenase, converts the newly formed keto-acid into the L-enantiomer of 6-hydroxynorleucine. nih.govdss.go.thmdpi.com

This combination effectively transforms the unwanted D-isomer into the desired L-isomer, allowing for theoretical yields approaching 100% with excellent enantiomeric excess. nih.govdss.go.th

| Step | Enzyme | Enzyme Source (Example) | Transformation | Reference |

|---|---|---|---|---|

| 1. Oxidation | D-Amino Acid Oxidase (DAAO) | Trigonopsis variabilis | D-6-Hydroxynorleucine → 2-Keto-6-hydroxyhexanoic acid | nih.govdss.go.th |

| 2. Reductive Amination | Glutamate Dehydrogenase | Beef Liver | 2-Keto-6-hydroxyhexanoic acid → L-6-Hydroxynorleucine | nih.govdss.go.th |

Enzymatic Pathways from Glycolysis Intermediates to this compound

The de novo biosynthesis of this compound directly from central carbon metabolism, such as glycolysis, represents a long-term goal for sustainable production. All amino acids in nature are derived from a few key intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the citric acid cycle. shivajicollege.ac.in

While a complete, naturally occurring pathway for this compound from glucose has not been fully detailed, a plausible synthetic pathway can be constructed in a microbial host like E. coli based on known metabolic principles. The biosynthesis of L-lysine, a structurally similar amino acid, provides a template. Lysine synthesis begins with aspartate, which is derived from the citric acid cycle intermediate oxaloacetate. Oxaloacetate itself is formed from the glycolysis intermediate phosphoenolpyruvate (B93156) or pyruvate. researchgate.net

A hypothetical engineered pathway for this compound could involve:

Carbon Chain Elongation: Starting with a glycolysis intermediate like pyruvate, a series of enzymatic reactions would build the six-carbon backbone. Engineered pathways for producing C6 compounds like adipic acid from glucose have been demonstrated, showing this is feasible. google.com

Introduction of Functional Groups: Specific transaminases and hydroxylases would then be required to install the amino group at the C2 position and the hydroxyl group at the C6 position.

Link to Serine Metabolism: A more direct link to glycolysis involves the amino acid L-serine, which is synthesized from the glycolytic intermediate 3-phosphoglycerate. shivajicollege.ac.in It has been suggested that this compound can be synthesized via enzymatic reactions involving serine, providing a potential route from a primary metabolite.

The successful production of the related compound 6-hydroxyhexanoic acid from cyclohexane (B81311) frontiersin.org or 6-aminocaproic acid from carbohydrate feedstocks in recombinant microorganisms further supports the viability of engineering novel pathways to produce such functionalized C6 molecules from simple sugars. google.com

Transamination Reactions for this compound Biosynthesis

Transamination represents a crucial enzymatic reaction for the biosynthesis of amino acids, involving the transfer of an amino group from a donor molecule (typically an amino acid) to a keto acid acceptor. rnlkwc.ac.innih.gov This process is central to nitrogen metabolism across all kingdoms of life. nih.gov The reaction is catalyzed by a class of enzymes known as aminotransferases or transaminases, which depend on pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme. rnlkwc.ac.innih.gov The PLP coenzyme acts as an intermediate carrier of the amino group, first accepting it from the amino donor to form pyridoxamine (B1203002) 5'-phosphate (PMP) and then transferring it to the keto acid acceptor to form the new amino acid. rnlkwc.ac.innih.gov

In the context of this compound synthesis, the direct precursor would be 2-oxo-6-hydroxyhexanoic acid. A specific aminotransferase would catalyze the transfer of an amino group from a suitable donor, such as L-glutamate or L-alanine, to the C-2 keto group of 2-oxo-6-hydroxyhexanoic acid. This reaction yields this compound and the corresponding α-keto acid of the amino donor (α-ketoglutarate or pyruvate, respectively). rnlkwc.ac.in

While literature specifically detailing this exact conversion is sparse, the principle is well-established in metabolic engineering. Engineered biosynthetic platforms have utilized transaminases for the production of various amino alcohols and non-natural amino acids. biorxiv.org For instance, ω-transaminases have been successfully employed in biocatalytic cascades to convert alcohols into terminal amines. europa.eu A multi-enzyme system using a transaminase from Halomonas elongata has been developed to synthesize 6-aminocaproic acid (an analogue) from 6-hydroxycaproic acid, demonstrating the viability of aminating a C6 hydroxy acid backbone. bohrium.com These examples underscore the potential of leveraging known or newly discovered transaminases within an engineered pathway to achieve the final amination step for this compound production.

Engineered Microbial Strains for Enhanced this compound Production

The microbial production of this compound hinges on the successful engineering of host organisms to efficiently synthesize its precursors. Model organisms like Pseudomonas taiwanensis, Escherichia coli, and Corynebacterium glutamicum have been the focus of intensive metabolic engineering efforts to produce C6 platform chemicals.

Recombinant Pseudomonas taiwanensis Bioconversion Systems for 6-Hydroxyhexanoic Acid and Analogs

Pseudomonas taiwanensis VLB120 has emerged as a robust chassis for the bioconversion of cyclohexane into valuable C6 compounds, including the direct precursor 6-hydroxyhexanoic acid (6HA). frontiersin.orgbohrium.com Researchers have successfully engineered this bacterium by introducing heterologous enzyme cascades. A notable pathway involves a four-step enzymatic conversion from cyclohexane to 6HA via cyclohexanol (B46403), cyclohexanone (B45756), and ε-caprolactone intermediates. frontiersin.org

This cascade typically incorporates enzymes from other microorganisms, such as Acidovorax sp. CHX100. uni-leipzig.denih.gov Key enzymes include a cyclohexane cytochrome P450 monooxygenase system, cyclohexanol dehydrogenase, and cyclohexanone monooxygenase. uni-leipzig.de By optimizing the expression of these enzymes and the bioprocess conditions, significant product titers have been achieved. For example, one study reported a final 6HA concentration of 25 mM (3.3 g L⁻¹) in a stirred-tank bioreactor with continuous cyclohexane feeding. frontiersin.orgbohrium.com Further engineering of this 6HA synthesis pathway by incorporating alcohol and aldehyde dehydrogenases has enabled the production of adipic acid at titers up to 10.2 g L⁻¹. nih.gov The optional inclusion of a ω-transaminase from Chromobacterium violaceum in these systems has also been proposed to produce ω-aminohexanoic acid, an analogue of this compound. uni-leipzig.de

Table 1: Performance of Engineered Pseudomonas taiwanensis VLB120 Strains

| Target Product | Precursor | Key Heterologous Enzymes | Titer/Activity | Reference |

|---|---|---|---|---|

| 6-Hydroxyhexanoic acid | Cyclohexane | Cyclohexane monooxygenase, Cyclohexanone monooxygenase | 44 U gCDW⁻¹; 25 mM (3.3 g L⁻¹) | frontiersin.org |

| Adipic acid | Cyclohexane | Cyclohexane monooxygenase, Alcohol/Aldehyde dehydrogenases | 48.6 U gCDW⁻¹; 10.2 g L⁻¹ | nih.gov |

Metabolic Pathway Engineering in Model Organisms for this compound Precursors

Beyond specialized organisms like P. taiwanensis, common model organisms are being engineered to channel carbon from central metabolism into C6 chemical precursors.

Escherichia coli is a versatile host for producing a wide array of chemicals due to its well-understood genetics and metabolism. nih.gov It has been engineered to produce 6HA from cyclohexanol via a three-enzyme cascade. smolecule.com More fundamentally, engineering efforts in E. coli focus on increasing the supply of key precursors from glycolysis and the pentose phosphate pathway (PPP). mdpi.com For instance, to enhance the production of aromatic amino acids, which share precursors with some C6 pathways, strategies involve redirecting carbon flux towards phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). mdpi.com This is achieved by deleting competing pathways (e.g., inactivating the phosphotransferase system or pyruvate kinases) and overexpressing key enzymes like transketolase and PEP synthase. nih.govmdpi.com Such strategies could be adapted to optimize the synthesis of precursors for this compound.

Corynebacterium glutamicum is an industrially significant, Gram-positive bacterium renowned for its high-yield production of amino acids, particularly L-lysine and L-glutamate. nih.govjmb.or.kr Its innate ability to funnel carbon towards amino acid backbones makes it an attractive host for producing related compounds. nih.gov Metabolic engineering strategies in C. glutamicum often involve amplifying anaplerotic enzymes, such as pyruvate carboxylase, to boost the supply of oxaloacetate, a key precursor in the lysine biosynthesis pathway. nih.govnih.gov The lysine pathway itself provides a C6 backbone that is structurally related to this compound. Researchers have successfully engineered C. glutamicum to produce the adipate (B1204190) precursor 2-oxoadipate, demonstrating the potential to generate functionalized C6 dicarboxylic acids. uni-duesseldorf.de

Table 2: Metabolic Engineering Strategies in Model Organisms for C6 Precursors

| Organism | Engineering Strategy | Target Precursor/Pathway | Result | Reference |

|---|---|---|---|---|

| Escherichia coli | Redirecting carbon flux by deleting pgi and overexpressing acs. | Riboflavin (via PPP) | Increased precursor supply, 585.2 mg/L product | nih.gov |

| Escherichia coli | Overexpression of PEP synthase and transketolase. | L-tyrosine (via PEP, E4P) | Increased precursor availability, 9.7 g/L product | mdpi.com |

| Corynebacterium glutamicum | Amplification of pyruvate carboxylase and lysine pathway enzymes. | Diaminopentane (from lysine) | Enhanced precursor flux, high yield | nih.gov |

Integration of Biocatalysis and Chemical Catalysis in this compound Synthesis

Combining the high selectivity and mild operating conditions of enzymes with the versatility and robustness of traditional chemical catalysts offers a powerful hybrid approach to chemical synthesis. researchgate.netresearchgate.net This integration is particularly relevant for producing complex molecules like this compound, where a multi-step process can leverage the strengths of both domains.

A sustainable synthetic route for producing 6-hydroxyhexanoic acid (6HA), adipic acid, and ε-caprolactone has been developed by integrating bio- and chemocatalysis. researchgate.net In this approach, a biocatalyst is used for the selective oxidation of a bio-based diol to a hydroxy acid, which can then be subjected to further chemical catalysis. researchgate.net For example, biocatalytically produced 6HA can be efficiently converted to ε-caprolactone through chemical catalytic cyclization. researchgate.net

Cell-free enzymatic cascades represent another facet of this integration, where multiple purified enzymes are combined in a one-pot reaction, sometimes in continuous flow systems, to mimic a metabolic pathway outside of a cell. europa.eubohrium.com A notable example is the cell-free biosynthesis of 6-aminocaproic acid from ε-caprolactone. bohrium.com This system uses an immobilized lipase (B570770) (a biocatalyst) for the initial ring-opening hydrolysis, followed by a cascade of an alcohol dehydrogenase and a transaminase to produce the final amino acid. bohrium.com Such a modular, cell-free approach avoids the complexities of cellular metabolism and can achieve high conversion rates, offering a promising strategy for the synthesis of this compound from a suitable lactone or hydroxy acid precursor. bohrium.com

Biochemical Roles and Metabolic Interplay of 2 Amino 6 Hydroxyhexanoic Acid

Participation in Amino Acid Metabolism and Interconversions

The metabolic journey of 2-amino-6-hydroxyhexanoic acid is intrinsically linked to the broader network of amino acid metabolism, involving several key enzymatic reactions.

Transamination Pathways Involving this compound

Transamination, a critical process in the synthesis and degradation of amino acids, can involve this compound. This reaction, catalyzed by transaminases, involves the transfer of an amino group to a keto acid. While specific transaminases acting on this compound are not extensively detailed in the provided results, the general principle of transamination suggests its potential conversion to other amino acids or its synthesis from corresponding keto-acid precursors. smolecule.comsmolecule.com For instance, L-serine, another amino acid, undergoes transamination to form other amino acids like glycine (B1666218) and cysteine, illustrating a parallel pathway. smolecule.com

A significant pathway for the synthesis of (S)-2-amino-6-hydroxyhexanoic acid involves the reductive amination of its corresponding keto acid, 6-hydroxy-2-oxohexanoic acid. thieme-connect.demdpi.com This reaction, while not strictly transamination, is a closely related process that also introduces an amino group. Enzymes like glutamate (B1630785) dehydrogenase from bovine liver have been effectively used for this conversion, highlighting the enzymatic potential to synthesize this amino acid. thieme-connect.demdpi.com This process can be coupled with cofactor regeneration systems, such as using formate (B1220265) dehydrogenase or glucose dehydrogenase, to drive the reaction towards the amino acid product. thieme-connect.demdpi.com

Enzymatic Synthesis of (S)-2-Amino-6-hydroxyhexanoic Acid

| Enzyme | Substrate | Product | Cofactor | Key Features |

|---|---|---|---|---|

| Glutamate Dehydrogenase (GluDH) | 6-hydroxy-2-oxohexanoic acid | (S)-2-amino-6-hydroxyhexanoic acid | NADH | High conversion yield and optical purity. thieme-connect.demdpi.com |

| D-amino acid oxidase (DAAO) and GluDH | Racemic 6-hydroxynorleucine | (S)-2-amino-6-hydroxyhexanoic acid | NADH | Deracemization process to produce the enantiopure (S)-isomer. thieme-connect.de |

Decarboxylation and Phosphorylation Reactions of this compound

Information regarding the direct decarboxylation and phosphorylation of this compound is limited in the provided search results. However, analogous reactions in other amino acids provide a framework for potential metabolic fates. For example, L-serine can be phosphorylated to produce L-serine phosphate (B84403), a molecule involved in signaling pathways. smolecule.com While not directly demonstrated for this compound, its hydroxyl group presents a potential site for phosphorylation.

Role as a Precursor for Other Biomolecules and Metabolites

(S)-2-amino-6-hydroxyhexanoic acid serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals. scispace.comchemimpex.comchemimpex.com Its structural features, including the amino and hydroxyl groups, make it a valuable building block for creating more complex molecules with specific biological activities. chemimpex.comchemimpex.com For example, it is a key intermediate in the synthesis of Omapatrilat, a vasopeptidase inhibitor used as an antihypertensive drug. thieme-connect.descispace.com

The conversion of L-lysine to this compound derivatives has been explored as a synthetic strategy. researchgate.netgoogle.com This highlights its position as a downstream metabolite of lysine (B10760008), expanding the metabolic network connected to this essential amino acid.

Cellular Homeostasis and Signaling Pathways

The influence of this compound extends to cellular regulation and communication, primarily through its metabolites.

Modulation of Synaptic Transmission and Plasticity by this compound Metabolites

While direct evidence for this compound's role in synaptic transmission is not explicitly detailed, the functions of structurally related amino acids offer insights. For instance, L-serine acts as a co-agonist at NMDA receptors, which are critical for modulating synaptic transmission and plasticity. smolecule.com Given that this compound is an amino acid, its metabolites could potentially interact with neurotransmitter systems.

Contributions to Phospholipid and Nucleotide Biosynthesis

The role of this compound in phospholipid and nucleotide biosynthesis is not directly established in the provided information. However, the metabolic pathways of other amino acids provide a potential link. L-serine, for example, is integral to the synthesis of not only proteins but also serves as a precursor for neurotransmitters and nucleotides. smolecule.com This established role for a similar hydroxy-amino acid suggests a plausible, though yet unconfirmed, involvement of this compound or its metabolites in these fundamental biosynthetic pathways.

Influence on Energy Production and Biosynthetic Pathways

This compound, also known as 6-hydroxynorleucine, is a non-proteinogenic amino acid that serves as a versatile intermediate in various biosynthetic pathways, particularly in the synthesis of pharmaceuticals. While its direct influence on cellular energy production pathways is not extensively detailed, its role as a chiral building block is well-established.

The compound is a key intermediate in the production of vasopeptidase inhibitors, a class of drugs used for treating hypertension and congestive heart failure. nih.gov Its synthesis can be achieved through several biocatalytic routes. One method involves the reductive amination of the precursor, 2-keto-6-hydroxyhexanoic acid, utilizing enzymes such as glutamate dehydrogenase from beef liver. nih.gov

An alternative and more efficient two-step process starts with racemic 6-hydroxy norleucine. The D-isomer is selectively oxidized by D-amino acid oxidase, and the resulting keto acid, along with the remaining L-isomer, is then converted to L-6-hydroxynorleucine with a high yield and enantiomeric excess. nih.gov This highlights the compound's integration into enzymatic pathways for creating stereospecific molecules. Furthermore, research indicates that L-6-hydroxy norleucine is synthesized from the essential amino acid leucine (B10760876) in microorganisms like E. coli and P. pastoris. biosynth.com

The following table summarizes key enzymatic conversions involving this compound.

| Precursor(s) | Enzyme(s) | Product | Significance |

| 2-keto-6-hydroxyhexanoic acid, Ammonia (B1221849), NADH | Glutamate Dehydrogenase | L-6-hydroxy norleucine | Biosynthesis of a chiral intermediate. nih.gov |

| Racemic 6-hydroxy norleucine, α-ketoglutarate | D-amino acid oxidase, Glutamate Dehydrogenase | L-6-hydroxy norleucine | High-yield enantioselective synthesis. nih.gov |

| Leucine | (Not specified) | L-6-hydroxy norleucine | Biosynthesis from an essential amino acid in microorganisms. biosynth.com |

Oxidative Stress Responses and Antioxidant Activity

Mechanisms of Antioxidant Properties Exhibited by this compound

The direct antioxidant properties and specific radical-scavenging mechanisms of this compound are not extensively documented in available research. Studies have investigated related compounds, such as 2-amino-5-hydroxyhexanoic acid, which has demonstrated in vitro antioxidant activity. researchgate.net Similarly, the related compound 6-hydroxyhexanoic acid has been identified as a bioactive microbial metabolite, though its antioxidant and anti-inflammatory effects are diminished by high-temperature processing. researchgate.net The antioxidant potential of many phenolic compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical in the process. mdpi.com However, a specific mechanism for this compound has not been elucidated.

Assessment of Radical-Mediated Protein Oxidation Markers Related to Hydroxylysines

While not direct actions of this compound, the formation of structurally related hydroxylysines serves as a crucial marker for assessing radical-mediated protein oxidation. Lysine residues, being frequently located on the surface of proteins, are particularly vulnerable to oxidation by hydroxyl radicals (HO•) present in the cellular environment.

The interaction of HO• with lysine residues in the presence of oxygen, followed by reduction, generates several distinct hydroxylysine products. These oxidized amino acids can be detected in proteins from various biological samples, including those from human atherosclerotic plaques and cataractous lenses. Among the various forms, 3-hydroxylysine (B1205930) has been proposed as a particularly sensitive and useful biomarker for radical-mediated protein oxidation. smolecule.com This is because other forms, such as 5-hydroxylysine, are also natural products formed by the enzyme lysyl oxidase and are therefore not exclusive markers of radical damage. smolecule.com

The table below details the hydroxylysine products formed from the radical-mediated oxidation of lysine residues.

| Oxidized Lysine Product | Full Chemical Name | Significance as a Marker |

| 3-hydroxylysine | (2S)-2,6-diamino-3-hydroxyhexanoic acid | Considered a sensitive and useful marker for radical-mediated protein oxidation. smolecule.com |

| 4-hydroxylysine | (2S)-2,6-diamino-4-hydroxyhexanoic acid | A useful marker for radical damage. smolecule.com |

| (2S,5R)-5-hydroxylysine | (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid | Not a good marker for radical damage due to natural enzymatic formation. smolecule.com |

| (2S,5S)-5-hydroxylysine | (2S,5S)-2,6-diamino-5-hydroxyhexanoic acid | Not a good marker for radical damage due to natural enzymatic formation. smolecule.com |

Enzymatic Interactions and Molecular Recognition

Protein Interactions and Conformational Influences of this compound

The primary mode of protein interaction for this compound is its role as a structural component in peptide synthesis. Protected forms of the amino acid, such as Boc-L-6-hydroxynorleucine and Nα-Fmoc-6-hydroxynorleucine, are valuable building blocks for creating complex and functional peptide structures. researchgate.net The presence of the hydroxyl group at the 6-position provides a site for further functionalization, which can be used to modify the properties of the resulting peptide, such as its stability, bioavailability, or binding affinity. researchgate.net

Research has demonstrated the incorporation of hydroxy acid analogues, specifically (S)-6-(((tert-butoxy)carbonyl)amino)-2-hydroxyhexanoic acid, into proteins, where it forms an ester bond instead of the typical peptide bond. acs.org This ability to be integrated into peptide chains, either naturally or through synthetic biology techniques, underscores its direct interaction with the translational machinery and its potential to influence the final conformation and function of a protein. Its use in the synthesis of vasopeptidase inhibitors is a clear example of how its incorporation dictates the specific molecular recognition properties of the final peptide-based drug. nih.gov

Receptor Binding Characteristics, Particularly at NMDA Receptors

Direct binding of this compound to N-methyl-D-aspartate (NMDA) receptors is not clearly established in the scientific literature. NMDA receptors are complex ion channels that require the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. wikipedia.orgembopress.org While some reports suggest that L-6-hydroxy norleucine may help reduce glutamate levels in the brain, this does not confirm a direct interaction at the NMDA receptor binding site. biosynth.com

Pharmacological databases identify a known molecular target for 6-hydroxynorleucine as the enzyme L-asparaginase, rather than a neurotransmitter receptor. drugbank.com The binding sites of the NMDA receptor are highly specific; the glutamate site is located on the GluN2 subunits, while the co-agonist glycine site is on the GluN1 subunits. embopress.org Without specific studies demonstrating affinity or functional modulation, a role for this compound as a direct ligand at NMDA receptors remains unsubstantiated.

This compound as an Enzyme Substrate or Inhibitor

This compound, a derivative of the non-proteinogenic amino acid norleucine, participates in various enzymatic reactions, primarily serving as a substrate in biocatalytic transformations. Its utility as a chiral building block for pharmaceuticals has driven research into enzymatic pathways for its synthesis.

A key enzymatic process involving this compound is its production from 2-keto-6-hydroxyhexanoic acid. The L-enantiomer, L-6-hydroxynorleucine, is a crucial intermediate in the synthesis of the antihypertensive drug Omapatrilat. mdpi.com The reductive amination of 2-keto-6-hydroxyhexanoic acid to yield L-6-hydroxynorleucine is efficiently catalyzed by glutamate dehydrogenase derived from beef liver. mdpi.comcapes.gov.brnih.govresearchgate.net This reaction utilizes ammonia and a nicotinamide (B372718) cofactor (NADH), which can be regenerated using a coupled enzyme system like glucose dehydrogenase. mdpi.com

Another significant enzymatic application involves the kinetic resolution of racemic 6-hydroxynorleucine. D-amino acid oxidase , sourced from porcine kidney or the yeast Trigonopsis variabilis, selectively catalyzes the oxidative deamination of the D-isomer of 6-hydroxynorleucine to 2-keto-6-hydroxyhexanoic acid. capes.gov.brnih.govresearchgate.netdss.go.th This process leaves the desired L-6-hydroxynorleucine enantiomer untouched. The 2-keto-6-hydroxyhexanoic acid by-product can then be subsequently converted back to the L-amino acid through reductive amination, thereby achieving a high yield of the L-enantiomer. nih.govresearchgate.net

Furthermore, branched-chain aminotransferase from Escherichia coli has been employed to synthesize L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid using L-glutamate as the amino group donor. tandfonline.com A challenge in this process is the product inhibition caused by α-ketoglutarate. tandfonline.com To enhance the reaction yield, a multi-enzyme system can be established, coupling the main reaction with aspartate aminotransferase and pyruvate (B1213749) decarboxylase to remove the inhibitory by-products and drive the equilibrium towards the formation of L-6-hydroxynorleucine. tandfonline.com

The interaction of N6-hydroxy-l-lysine with piperazate synthase (PipS) has been noted to result in dehydratase activity, yielding an imine which then hydrolyzes to an aldehyde, rather than the expected N-N bond formation. nih.gov While not directly involving this compound, this highlights how structurally similar amino acid derivatives can act as substrates for unexpected side reactions in certain enzymes.

The following table summarizes the key enzymatic reactions where this compound or its direct precursor acts as a substrate.

Table 1: Enzymes Utilizing this compound or its Precursor as a Substrate

| Enzyme | Source Organism | Substrate | Reaction Type | Product | Reference(s) |

| Glutamate Dehydrogenase | Beef Liver | 2-Keto-6-hydroxyhexanoic acid | Reductive Amination | L-6-Hydroxynorleucine | mdpi.comcapes.gov.brnih.govresearchgate.net |

| D-Amino Acid Oxidase | Porcine Kidney, Trigonopsis variabilis | D-6-Hydroxynorleucine | Oxidative Deamination | 2-Keto-6-hydroxyhexanoic acid | capes.gov.brnih.govresearchgate.netdss.go.th |

| Branched-chain Aminotransferase | Escherichia coli | 2-Keto-6-hydroxyhexanoic acid | Transamination | L-6-Hydroxynorleucine | tandfonline.com |

Probing Enzyme Active Sites with this compound Analogs

The use of substrate analogs is a fundamental technique in biochemistry to map the active site of an enzyme, understand its mechanism, and define its substrate specificity. While specific studies detailing a broad range of this compound analogs are not prevalent, research on enzymes acting on structurally similar amino acids, such as lysine, provides a clear framework for how such investigations are conducted.

A study on lysine N6-hydroxylase from E. coli employed various amino acids with different side chain lengths to probe the active site. It was found that L-lysine and its derivatives with similarly lengthed side chains are hydroxylated. In contrast, ornithine, a shorter homolog, did not act as a substrate, and homolysine, while able to accelerate NADPH oxidation, was not hydroxylated. These findings, derived from using substrate analogs, helped in deducing a schematic structure of the enzyme's active site.

Similarly, the substrate specificity of L-lysine hydroxylases from the clavaminic acid synthase-like superfamily was found to be relatively narrow. These enzymes acted on L-lysine but were inert towards other nonproteinogenic amino acids like L-ornithine, L-pipecolic acid, and various lysine derivatives. However, some cross-reactivity was observed where a 3S-hydroxylase could also act on (2S,5R)-5-hydroxylysine.

Research on human Jumonji-C (JmjC) domain-containing protein 7 (JMJD7) , which hydroxylates lysine residues, has utilized a diverse set of lysine derivatives as potential substrates and inhibitors. This work demonstrated that while the enzyme has a narrow substrate scope, it can efficiently hydroxylate the geometrically constrained analog (E)-dehydrolysine. Furthermore, it was shown to catalyze the S-oxidation of peptides where lysine was replaced by methionine or homomethionine. Such studies using analogs are vital for understanding substrate selectivity and for the rational design of specific enzyme inhibitors.

These examples with lysine-modifying enzymes illustrate a clear strategy. By synthesizing and testing analogs of this compound—for instance, by altering the carbon chain length, modifying the position of the hydroxyl group, or introducing heteroatoms—one could effectively probe the active sites of enzymes like glutamate dehydrogenase or branched-chain aminotransferases that utilize it as a substrate. This would provide valuable insights into their binding pockets and catalytic mechanisms.

The following table presents examples of how substrate analogs have been used to investigate the active sites of related enzymes.

Table 2: Probing Enzyme Active Sites Using Substrate Analogs

| Enzyme | Analog Type | Observation | Inferred Active Site Property | Reference(s) |

| Lysine N6-hydroxylase | Amino acids with varied side chain lengths | Ornithine (shorter) is not a substrate; homolysine (longer) is not hydroxylated but affects cofactor oxidation. | The active site has stringent requirements for side chain length for both binding and proper positioning for catalysis. | |

| L-lysine hydroxylases | Nonproteinogenic amino acids and lysine derivatives | Most analogs, including ornithine and methylated lysines, are not substrates. | The active site is highly specific for the structure of L-lysine. | |

| Human JMJD7 Hydroxylase | Lysine derivatives (e.g., (E)-dehydrolysine, γ-thialysine) | Efficiently hydroxylates (E)-dehydrolysine; hydroxylates γ-thialysine followed by degradation. | The active site can accommodate some geometric and elemental variations in the substrate's side chain. |

Advanced Analytical Methodologies for 2 Amino 6 Hydroxyhexanoic Acid Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2-amino-6-hydroxyhexanoic acid. Its application ranges from quantitative determination in biological samples to purification for further structural studies.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of amino acids like this compound. who.int Given that many amino acids, including this one, lack a strong UV chromophore, a derivatization step is often employed to enhance detection. waters.com A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with the amino group to form a highly fluorescent derivative that can be readily detected. waters.com

Reversed-phase HPLC is the predominant separation mode. who.intwaters.com The separation is typically achieved on a C18 column. waters.com Method development often involves optimizing the mobile phase gradient, flow rate, and column temperature to achieve baseline separation from other amino acids and matrix components. waters.comnih.gov Quantitative analysis relies on the comparison of the peak area of the derivatized this compound to a calibration curve constructed from standards of known concentrations. nih.gov The precision of this method is demonstrated by low relative standard deviations (RSDs) for peak areas, often in the range of 0.1% to 0.6%. waters.com

| Parameter | Typical Value/Condition | Source |

| Derivatization Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | waters.com |

| Column Type | Reversed-phase C18 | waters.com |

| Detection | Fluorescence or UV | who.intwaters.com |

| Area Repeatability (RSD) | 0.1% - 0.6% | waters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another key technique for the analysis of this compound. Due to the low volatility of the amino acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. hmdb.ca A common method involves silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (B98337) (TMS) derivative. hmdb.carsc.org

The derivatized compound is then separated on a capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5). rsc.org The temperature program of the GC oven is optimized to ensure good separation from other components in the sample. rsc.org The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluted compound, producing a characteristic mass spectrum that serves as a fingerprint for identification. hmdb.ca The molecular weight of the derivatized compound and its fragmentation pattern are crucial for confirming its identity. hmdb.ca For instance, the predicted spectrum for the 2-TMS derivative of this compound shows a monoisotopic mass of 291.169 Da. hmdb.ca

| Parameter | Typical Value/Condition | Source |

| Derivative Type | 2 TMS (trimethylsilyl) | hmdb.ca |

| Ionization Mode | Electron Ionization (EI), 70 eV | hmdb.ca |

| Column Type | Nonpolar capillary column (e.g., HP-5) | rsc.org |

| Predicted Monoisotopic Mass (2 TMS derivative) | 291.169 Da | hmdb.ca |

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the precise chemical structure of this compound, from its atomic connectivity to its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. guidechem.compharmaffiliates.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish connectivity between protons within the same spin system. uzh.ch This helps in assigning specific proton signals to their respective positions along the hexanoic acid chain. The analysis of spin systems allows for the identification of the type of amino acid. uzh.ch For complex structures, techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups. up.ac.za The structural confirmation of novel compounds often relies on a combination of ¹H, ¹³C, and 2D NMR experiments. kib.ac.cn

| Technique | Information Gained | Source |

| ¹H NMR | Chemical environment and connectivity of protons | guidechem.compharmaffiliates.com |

| ¹³C NMR | Chemical environment of carbon atoms | guidechem.compharmaffiliates.com |

| COSY/TOCSY | Proton-proton scalar coupling networks | uzh.ch |

| DEPT-135 | Differentiation of carbon types (CH, CH₂, CH₃) | up.ac.za |

Mass Spectrometry (MS) is fundamental for determining the molecular weight and probing the structure of this compound through fragmentation analysis. The monoisotopic mass of the underivatized molecule is 147.08954 Da. uni.lu High-resolution mass spectrometry provides highly accurate mass measurements, which aids in confirming the elemental composition (C₆H₁₃NO₃). guidechem.com

Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like amino acids, often generating protonated molecules [M+H]⁺ (m/z 148.09682) or sodiated molecules [M+Na]⁺ (m/z 170.07876) in positive ion mode. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 146.08226) is observed. uni.lu Tandem mass spectrometry (MS/MS) involves selecting a specific ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides valuable structural information by revealing how the molecule breaks apart.

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 148.09682 | uni.lu |

| [M+Na]⁺ | 170.07876 | uni.lu |

| [M-H]⁻ | 146.08226 | uni.lu |

| [M+K]⁺ | 186.05270 | uni.lu |

Rotational spectroscopy, specifically chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, is a high-resolution technique used to characterize the structure of molecules in the gas phase. acs.org While direct studies on this compound are not prominently available, the methodology has been successfully applied to structurally related molecules like 6-hydroxycaproic acid. acs.orgnih.gov

This technique provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and thus its precise three-dimensional geometry. researchgate.net The analysis of the rotational spectrum allows for the unambiguous identification of different conformers of a molecule present in the gas phase. researchgate.net However, a significant challenge for a molecule like this compound would be its low volatility and thermal instability, which can lead to decomposition upon heating required for vaporization. nih.gov Despite these challenges, rotational spectroscopy offers an unparalleled level of detail for gas-phase structural determination. acs.org

Electrophoretic Methods

Electrophoretic techniques are fundamental in biochemical research for the separation of molecules based on their size and charge. In the context of studying biosynthetic pathways related to this compound, these methods are crucial for analyzing the protein machinery involved.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique used not for the direct analysis of small molecules like this compound, but for the separation and analysis of proteins, such as the enzymes that catalyze its synthesis. This method is instrumental in verifying the expression of recombinant enzymes in host organisms engineered for biocatalysis.

In research concerning the enzymatic synthesis of 6-hydroxyhexanoic acid (a structural precursor to this compound), SDS-PAGE is employed to confirm the successful expression of key enzymes. frontiersin.org For example, in studies involving recombinant Pseudomonas taiwanensis engineered to convert cyclohexane (B81311) to 6-hydroxyhexanoic acid, analysis of recombinant gene expression was performed via SDS-PAGE. frontiersin.org This typically involves loading a specific amount of total protein from the cell lysate onto the gel to visualize the protein bands corresponding to the expressed enzymes of the biocatalytic cascade. frontiersin.org

| Parameter | Description | Example Value | Reference |

|---|---|---|---|

| Sample Type | Total protein from cell lysate of recombinant organisms. | P. taiwanensis VLB120 cell lysate | frontiersin.org |

| Protein Loading | The total amount of protein loaded per lane on the gel. | 30 µg | frontiersin.org |

| Method Basis | Separation of proteins based on molecular weight after denaturation with sodium dodecyl sulfate. | Laemmli method | frontiersin.org |

| Purpose | To confirm the expression of heterologous enzymes (e.g., cytochrome P450 monooxygenases, dehydrogenases) involved in the synthetic pathway. | Analysis of recombinant gene expression | frontiersin.org |

Other Specialized Analytical Approaches

Beyond standard separation techniques, specialized analytical methods are required to characterize the functional properties of specific enzymes like cytochrome P450 monooxygenases, which are pivotal in the hydroxylation steps of pathways producing compounds like 6-hydroxyhexanoic acid.

Carbon monoxide (CO) difference spectroscopy is a classic and definitive method for the quantification of functionally active cytochrome P450 (P450) enzymes. nih.govresearchgate.net The principle of this method relies on the unique spectral properties of the P450 heme iron. When the heme iron is in its reduced (ferrous, Fe²⁺) state, it can bind to carbon monoxide, forming a complex that exhibits a characteristic and strong absorbance peak at or near 450 nm. nih.govresearchgate.net This peak is absent in the reduced-only or oxidized spectrum, allowing for the generation of a "difference spectrum" that specifically quantifies the concentration of active, correctly folded P450. nih.gov The amount of P450 can be calculated using the extinction coefficient of 91 mM⁻¹ · cm⁻¹. nih.gov

This technique is essential in studies where P450 enzymes are used to synthesize precursors to this compound. For instance, in the biocatalytic conversion of cyclohexane to 6-hydroxyhexanoic acid and 6-aminohexanoic acid, CO difference spectra are used to quantify the amount of active cytochrome P450 monooxygenase (Cyp) in the recombinant host cells. frontiersin.orgresearchgate.net This measurement is critical for assessing the efficiency of the biocatalyst and optimizing reaction conditions. frontiersin.org Insufficient CO supply during the measurement can lead to a significant shift of the target peak away from 450 nm, underscoring the need for careful optimization of the analytical procedure. researchgate.net

| State of P450bisd | Maximum Absorption Peak (nm) | Reference |

|---|---|---|

| Oxidized Form | 420 nm | nih.gov |

| Dithionite-Reduced Form | 412 nm | nih.gov |

| Reduced-CO Complex | ~450 nm (shoulder) | nih.gov |

| Recombinant P450 System | Concentration of Active P450 (nmol mL⁻¹) | Reference |

|---|---|---|

| AbkCYP153A13 BM3 CPR | 1.51 | researchgate.net |

| AbkCYP153A13 Bc21 CPR | 2.25 | researchgate.net |

| AbkCYP153A13 Sav CPR | 0.75 | researchgate.net |

Applications of 2 Amino 6 Hydroxyhexanoic Acid in Materials Science and Chemical Biology Research

Building Blocks for Advanced Organic Synthesis

The unique structure of 2-amino-6-hydroxyhexanoic acid makes it a valuable precursor in the synthesis of complex organic molecules. Its chirality and dual functional groups—a primary amine and a primary alcohol—provide multiple reaction sites for constructing diverse molecular frameworks.

As a synthetic derivative of the amino acid lysine (B10760008), this compound and its analogs are used in the chemical synthesis of modified peptides. mdpi.com The incorporation of such non-proteinogenic amino acids can introduce novel structural and functional properties into peptide chains. For instance, its flexible and hydrophobic six-carbon chain can be used as a linker or spacer to modulate the conformation and biological activity of peptides. mdpi.com

Research has demonstrated the synthesis of derivatives, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, which are designed for specific applications in peptide chemistry. researchgate.net These modified amino acids can be prepared with orthogonal protecting groups, making them compatible with standard Fmoc-based solid-phase peptide synthesis protocols. researchgate.net This allows for their precise insertion into peptide sequences to create molecules with tailored properties, such as altered binding affinities or improved stability. The use of related ω-amino acids, like 6-aminohexanoic acid, as linkers and structural elements in biologically active peptides further highlights the utility of this class of compounds in peptide design. mdpi.comresearchgate.net

The scaffold of this compound is a key starting point for the development of novel pharmaceutical compounds, particularly enzyme inhibitors. lookchem.com By modifying the core structure, researchers can design potent and selective therapeutic agents. A prominent example is the development of arginase inhibitors, where the hydroxyl group is replaced with a boronic acid moiety to create 2-amino-6-boronohexanoic acid (ABH). sci-hub.box

Arginase is a metalloenzyme implicated in various diseases, and ABH has been a foundational molecule for designing inhibitors. sci-hub.box Further substitution at the alpha-carbon of the ABH scaffold has led to analogs with improved inhibitory potency for both human arginase I and arginase II isoforms. sci-hub.box This demonstrates how the 2-amino-hexanoic acid backbone serves as a template for creating advanced pharmaceutical candidates. Similarly, peptides incorporating the related 6-aminohexanoic acid have been synthesized and evaluated as inhibitors of plasmin, a key enzyme in the fibrinolytic system. nih.govd-nb.info

| Compound Analog | Target Enzyme | Therapeutic Area | Key Finding |

| 2-Amino-6-boronohexanoic acid (ABH) | Arginase I & II | Cardiovascular diseases, Asthma | Serves as a foundational inhibitor scaffold. sci-hub.box |

| α-Substituted ABH Derivatives | Arginase I & II | Cardiovascular diseases, Asthma | Substitution at the alpha position can improve inhibitory potency. sci-hub.box |

| H-d-Ala-Phe-Lys-EACA-NH2* | Plasmin | Fibrinolysis Disorders | Acts as a selective and potent inhibitor of plasmin. nih.govd-nb.info |

Note: EACA (ε-aminocaproic acid) is 6-aminohexanoic acid, a structurally related compound without the 2-hydroxy group.

While this compound is structurally related to the monomers used in certain biodegradable polymers, it is important to distinguish its role from that of its non-amino counterpart. The synthesis of Polycaprolactone (PCL), a widely used biodegradable polyester, proceeds through two primary pathways: the polycondensation of 6-hydroxyhexanoic acid or the ring-opening polymerization of its corresponding lactone, ε-caprolactone. nih.govresearchgate.net

The presence of the amino group in this compound would fundamentally alter the polymerization process. Direct condensation would lead to the formation of copolyamide-esters rather than pure polyesters like PCL. Therefore, the direct monomer for PCL and related poly(carbonate ester)s is 6-hydroxyhexanoic acid. nih.govresearchgate.net Research on upcycling PCL has shown that it can be deconstructed into intermediates like 6-hydroxyhexanoic acid and 6-hydroxyhexanoamide. rsc.org

| Polymer | Direct Monomer(s) | Synthesis Pathway |

| Polycaprolactone (PCL) | 6-hydroxyhexanoic acid or ε-caprolactone | Polycondensation or Ring-Opening Polymerization nih.govresearchgate.net |

| Poly(carbonate ester)s | ε-Caprolactone and 5-benzyloxy-1,3-dioxan-2-one | Copolymerization researchgate.net |

Probing Biological Systems

Beyond its role in synthesis, this compound is a valuable tool for biochemical and molecular biology research, enabling the study and manipulation of biological pathways and enzymes.

This compound serves as a valuable research tool for investigating various biological processes and pathways. lookchem.com Its structural similarity to natural amino acids allows it to interact with enzymes and cellular machinery. A notable application is its use as an intermediate in engineered metabolic pathways. For example, this compound has been identified as an intermediate in the biological synthesis of 6-aminocaproic acid (a precursor to nylon) from carbohydrate feedstocks in recombinant microorganisms. google.com Researchers design and study these artificial pathways to produce valuable chemicals from renewable resources, and molecules like this compound are critical components in these systems.

Enzyme engineering and directed evolution are powerful techniques used to create novel enzymes or improve the properties of existing ones for biotechnological applications. nih.gov These methods involve generating libraries of enzyme variants and screening them for desired activities, such as improved stability, activity, or altered substrate specificity. fredhutch.org

This compound can serve as a key substrate in these studies. For example, it can be used to screen libraries of oxidases, dehydrogenases, or transaminases to identify variants capable of acting on non-natural substrates. A research campaign could aim to evolve an enzyme that selectively converts this compound into a corresponding keto acid or other valuable chemical. This process of using a specific substrate to drive the evolution of an enzyme towards a new function is a cornerstone of modern biotechnology and synthetic biology. rsc.orgrwth-aachen.de

Investigation of Metabolic Disorders Using this compound as a Biomarker or Analog

Recent advancements in global metabolomics have identified this compound, also known as 6-hydroxy-2-aminocaproic acid (HACA), as a novel biomarker for certain inherited metabolic disorders. nih.gov Its presence and concentration in bodily fluids can serve as an indicator of specific enzymatic deficiencies, aiding in the diagnosis and understanding of disease pathophysiology.

One of the most significant findings is the identification of HACA as a reliable, pyridoxine-independent diagnostic marker for Pyridoxine-dependent epilepsy (PDE-ALDH7A1). nih.gov This autosomal recessive inherited disease is caused by a deficiency in the ALDH7A1 enzyme, which is involved in lysine catabolism. In patients with this condition, HACA has been detected and confirmed in plasma, expanding the profile of metabolites used for diagnosis. nih.govresearchgate.net The discovery of HACA and other biomarkers through these techniques provides a more complete understanding of the biochemical consequences of the enzyme deficiency. ru.nl

Beyond PDE-ALDH7A1, the role of this compound (referred to as 6-hydroxynorleucine in some studies) has been investigated in other metabolic conditions such as diabetes and renal failure. In a study examining markers of protein carbonyl oxidation in human skin, levels of 2-aminoadipic acid were found to increase significantly with diabetes. nih.govresearchgate.net In contrast, 6-hydroxynorleucine did not show a significant increase in diabetic individuals without renal complications. nih.govresearchgate.net However, in patients with renal failure, even without diabetes, the levels of 6-hydroxynorleucine were markedly increased. nih.govresearchgate.net This suggests a distinct relationship between this compound and kidney dysfunction compared to diabetes-related metabolic changes.

Furthermore, metabolomic studies of the gut microbiome have putatively identified this compound and found it to have an inverse association with the gut bacterium Bifidobacterium longum. unibo.it This finding suggests a potential link between the gut's microbial activity and the metabolic pathways involving this amino acid.

The table below summarizes key research findings regarding this compound as a biomarker.

| Metabolic Condition | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1) | Plasma | Identified as a novel, reliable diagnostic biomarker. | nih.gov |

| Renal Failure | Skin Tissue | Levels are markedly increased, independent of diabetes status. | nih.govresearchgate.net |

| Diabetes Mellitus (without renal failure) | Skin Tissue | No significant increase observed. | nih.govresearchgate.net |

| Gut Microbiome Metabolism | Fecal Samples | Putatively identified and inversely associated with Bifidobacterium longum. | unibo.it |

Research into Related Bioactive Compounds

Investigation of 2-Amino-5-hydroxyhexanoic Acid and Its Bioactivity

2-Amino-5-hydroxyhexanoic acid is a naturally occurring, non-proteinogenic amino acid that has been isolated from plant sources and investigated for its biological activities. Research has demonstrated its potential as a therapeutic agent, particularly for its effects on lipid metabolism and oxidative stress.

In a notable study, 2-Amino-5-hydroxyhexanoic acid was isolated from the seeds of the Indian medicinal plant Crotalaria juncea. researchgate.net The compound was evaluated for its antidyslipidemic and antioxidant properties. The research concluded that this unusual amino acid possesses both antidyslipidemic and antioxidant activity, highlighting its potential for development in drug discovery programs. researchgate.net Further research has focused on isolating derivatives of this compound, such as 2-acetylamino-5-hydroxyhexanoic acid and its succinyl derivatives, from plants known to have anti-nematode properties, suggesting a broader range of potential bioactivities for this chemical scaffold. clockss.org

The physical and chemical properties of 2-Amino-5-hydroxyhexanoic acid are cataloged in public chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13NO3 | nih.gov |

| Molecular Weight | 147.17 g/mol | nih.gov |

| IUPAC Name | 2-amino-5-hydroxyhexanoic acid | nih.gov |

| Documented Bioactivity | Antidyslipidemic, Antioxidant | researchgate.net |

| Natural Source | Seeds of Crotalaria juncea | researchgate.net |

Studies on Histone Deacetylase (HDAC) Inhibitors Derived from Hydroxyhexanoic Acids

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins. nih.gov The deacetylation of histones leads to a more condensed chromatin structure, which generally results in transcriptional repression. nih.gov Given their role in controlling gene expression, HDACs have become important therapeutic targets for a variety of diseases, including cancer and neurological disorders. nih.govmdpi.com

HDAC inhibitors (HDACis) are compounds that block the activity of these enzymes, leading to hyperacetylation of their protein targets and subsequent changes in gene expression that can, for example, induce cell cycle arrest and apoptosis in cancer cells. nih.gov Structurally, many HDACis consist of three key components: a zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site, a "cap" group that interacts with the surface of the enzyme, and a "linker" region that connects the two.

Research has shown that simple, short- and medium-chain fatty acids can exhibit HDAC inhibitory activity. A kinetic characterization study demonstrated that hexanoic acid can inhibit the activity of HDAC8. researchgate.net While aliphatic carboxylic acids are generally weak inhibitors with activity in the millimolar range, their structure serves as a foundational scaffold for the development of more potent derivatives. nih.govmdpi.com

A significant class of potent HDAC inhibitors is derived from hydroxamic acids. nih.govresearchgate.net These compounds feature a hydroxamate group (-CONHOH) that acts as an effective zinc-binding moiety. Many synthetic HDACis have been developed by incorporating a hydroxamic acid group onto a linker and cap structure, some of which are based on aliphatic chains related to hydroxyhexanoic acids. The development of isoform-selective inhibitors is a key area of research, aiming to enhance therapeutic efficacy and reduce side effects. nih.govmdpi.com

The table below summarizes the classes of HDACs and the role of hexanoic acid derivatives in their inhibition.

| HDAC Class | Members | Cellular Location | Relevant Inhibitor Information |

|---|---|---|---|

| Class I | HDAC1, 2, 3, 8 | Primarily Nucleus | HDAC8 is inhibited by hexanoic acid. researchgate.net |

| Class IIa | HDAC4, 5, 7, 9 | Nucleus and Cytoplasm | - |

| Class IIb | HDAC6, 10 | Primarily Cytoplasm | HDAC6 is a major target for selective inhibitors. nih.govmdpi.com |

| Class IV | HDAC11 | Nucleus and Cytoplasm | - |

Theoretical and Computational Studies of 2 Amino 6 Hydroxyhexanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. nih.gov These methods have been applied to study amino acids like 2-amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, to understand their structural conformations, flexibility, and interactions with other molecules. nih.govethz.ch

MD simulations can model the binding of small molecules to proteins, such as the interaction of this compound derivatives with enzymes. For instance, simulations could be used to model the binding of this amino acid to enzymes involved in its metabolism. These simulations provide insights into the dynamic nature of these interactions, which is crucial for understanding biological function and for designing new drugs. nih.gov The impact of these simulations has expanded in recent years due to improvements in speed and accuracy. nih.gov

The conformational landscape of flexible molecules like this compound is vast. Computational methods such as the GFN-xTB method with the CREST routine are employed to perform extensive conformational searches. acs.org For a similar molecule, 6-hydroxycaproic acid, this approach yielded 268 preliminary conformational configurations within a 25 kJ/mol energy window. acs.org Such analyses are crucial for understanding the molecule's behavior in different environments.

The use of chiral auxiliaries, like L-proline, in the synthesis of derivatives of this compound can direct the stereochemistry of reactions. mdpi.com Molecular modeling helps in understanding how these auxiliaries control the conformation and reactivity of the molecule during synthesis. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Values for (2R)-2-amino-6-hydroxyhexanoic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 148.09682 | 133.0 |

| [M+Na]+ | 170.07876 | 138.2 |

| [M-H]- | 146.08226 | 129.9 |

| [M+NH4]+ | 165.12336 | 152.1 |

| [M+K]+ | 186.05270 | 137.4 |

| [M+H-H2O]+ | 130.08680 | 128.1 |

| [M+HCOO]- | 192.08774 | 153.0 |

| [M+CH3COO]- | 206.10339 | 173.0 |

| [M+Na-2H]- | 168.06421 | 135.4 |

| [M]+ | 147.08899 | 130.8 |

| [M]- | 147.09009 | 130.8 |

| Data sourced from PubChemLite. uni.lu |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules like this compound. researchgate.net These calculations provide insights into molecular properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. researchgate.netresearchgate.net

DFT calculations can be used to analyze the transition states in enzyme-catalyzed reactions involving this amino acid. For example, the B3LYP/6-31G* level of theory is a common method for such analyses. These theoretical studies help to elucidate reaction mechanisms and the role of the molecule's electronic structure in its reactivity. researchgate.net

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a key aspect of these studies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For a related compound, 2-amino-6-methylpyridinium hydrogen glutarate, DFT calculations at the B3LYP/6-31G(d,p) level determined the HOMO-LUMO energy gap to be 5.153 eV. researchgate.net Similar calculations for this compound would reveal its electronic properties.

Furthermore, quantum chemical calculations are used to interpret experimental data, such as infrared spectra. uva.nl The calculated vibrational frequencies can be compared with experimental spectra to confirm the molecular structure and understand the nature of its functional groups. uva.nl

Bioinformatics and Cheminformatics Applications for Pathway Analysis

Bioinformatics and cheminformatics tools are essential for analyzing the metabolic pathways involving this compound and for identifying potential roles in biological systems. researchgate.net These computational approaches leverage large biological databases and predictive algorithms. researchgate.net

Databases like the Human Metabolome Database (HMDB) and PubChem contain extensive information about metabolites, including their presence in human tissues and fluids. nih.govhmdb.ca For instance, the related compound 2-hydroxycaproic acid has been identified in normal human blood and amniotic fluid. hmdb.ca Such information is crucial for understanding the physiological relevance of this compound.

Metabolic pathway analysis can predict the enzymatic reactions that this amino acid may participate in. For example, D-amino acid oxidase is involved in the production of L-6-hydroxynorleucine, which is a precursor for the drug Omapatrilat. wikidoc.org This suggests potential pathways where this compound could be an intermediate. The synthesis of L-6-hydroxynorleucine from leucine (B10760876) in organisms like E. coli and P. pastoris highlights its role in microbial metabolism. biosynth.com

Cheminformatics tools can also be used to predict the biological activities and potential targets of this compound and its derivatives. drugbank.com By analyzing its structure, these tools can identify similarities to known drugs or bioactive molecules, suggesting potential therapeutic applications. chemimpex.com For example, L-6-Hydroxy Norleucine is noted as an important chiral intermediate in the synthesis of vasopeptidase inhibitors. scbt.com

Predictive Spectroscopy and Fragmentation Pattern Analysis

Predictive spectroscopy involves the use of computational methods to generate theoretical spectra (e.g., NMR, Mass Spectrometry) for a given molecule. hmdb.cachemaxon.com These predicted spectra are invaluable for identifying and characterizing compounds like this compound, especially when experimental data is scarce.

Mass Spectrometry (MS): The fragmentation pattern of a molecule in a mass spectrometer is unique and can be used for its identification. scienceready.com.au Predictive tools, such as CFM-ID, can generate theoretical MS spectra. hmdb.ca For the bis-trimethylsilyl (2 TMS) derivative of this compound, a predicted GC-MS spectrum has been generated, showing characteristic fragments that can aid in its identification in complex mixtures. hmdb.ca The molecular ion peak [M]⁺ for the underivatized compound is expected at an m/z of 147.17.

Table 2: Predicted GC-MS Fragmentation for this compound (2 TMS derivative)

| m/z | Relative Intensity |

| 73.0 | 100.0 |

| 174.1 | 85.0 |

| 102.1 | 70.0 |

| 130.1 | 55.0 |

| 204.1 | 40.0 |

| 291.2 | 10.0 |

| This is a predicted spectrum and should be used as a guide. hmdb.ca The table shows a selection of major predicted peaks. |

Future Research Directions and Unexplored Avenues for 2 Amino 6 Hydroxyhexanoic Acid

Elucidation of Novel Biological Activities and Mechanisms

Future investigations are critical to fully uncover the spectrum of biological activities of 2-amino-6-hydroxyhexanoic acid and the molecular mechanisms that underpin them. The compound is known to be a chiral building block and an enzyme substrate, but its specific roles are only beginning to be understood.